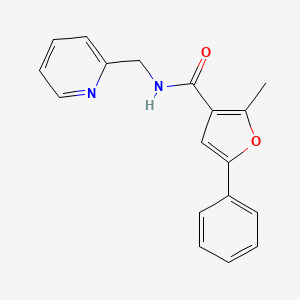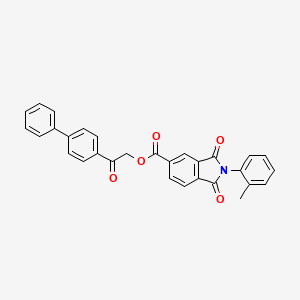![molecular formula C18H20N2O3 B5208423 N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide](/img/structure/B5208423.png)
N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide, commonly known as DMNQ, is a quinone compound that has been widely studied for its potential use in scientific research. DMNQ is a synthetic compound that is structurally similar to coenzyme Q, an important component of the electron transport chain in mitochondria. In
Aplicaciones Científicas De Investigación
DMNQ has been studied for its potential use as a redox-active compound in biological systems. It has been shown to induce oxidative stress in cells and tissues, which can be used to study the effects of oxidative stress on cellular processes. DMNQ has also been used as a model compound for studying the redox chemistry of coenzyme Q and other quinone compounds. Additionally, DMNQ has been studied for its potential use as an electron acceptor in dye-sensitized solar cells.
Mecanismo De Acción
DMNQ acts as a redox-active compound by accepting electrons from other molecules and donating them to oxygen, producing superoxide radicals. This process can lead to the production of reactive oxygen species (ROS) and oxidative stress in cells and tissues. DMNQ can also undergo one-electron reduction to form a semiquinone radical, which can react with oxygen to form superoxide radicals. The production of ROS and oxidative stress can have both beneficial and detrimental effects on cellular processes, depending on the concentration and duration of exposure.
Biochemical and Physiological Effects:
DMNQ has been shown to induce oxidative stress in cells and tissues, leading to the activation of stress response pathways and the production of antioxidant enzymes. DMNQ has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells in vitro. However, high concentrations of DMNQ can cause cytotoxicity and cell death in normal cells. DMNQ has also been shown to induce mitochondrial dysfunction and alter cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNQ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. It is also a redox-active compound that can induce oxidative stress in cells and tissues, making it a useful tool for studying the effects of oxidative stress on cellular processes. However, DMNQ has some limitations for lab experiments. It can be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, the production of ROS and oxidative stress can have non-specific effects on cellular processes, making it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on DMNQ. One area of interest is the development of DMNQ-based therapies for cancer. DMNQ has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro, making it a potential candidate for cancer treatment. Another area of interest is the use of DMNQ as an electron acceptor in dye-sensitized solar cells. DMNQ has been shown to have high efficiency as an electron acceptor, making it a promising candidate for improving the performance of solar cells. Additionally, further research is needed to understand the mechanisms underlying the effects of DMNQ on cellular processes and to develop more specific tools for studying oxidative stress in cells and tissues.
Métodos De Síntesis
DMNQ can be synthesized by reacting 2-methoxy-1,4-naphthoquinone with piperidine and N-methylacetamide in the presence of a catalyst such as zinc chloride. This method yields DMNQ in high purity and can be easily scaled up for larger quantities.
Propiedades
IUPAC Name |
N-(1,4-dioxo-3-piperidin-1-ylnaphthalen-2-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(21)19(2)15-16(20-10-6-3-7-11-20)18(23)14-9-5-4-8-13(14)17(15)22/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIHPOWCBOTWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=O)C2=CC=CC=C2C1=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1,4-dioxo-3-(piperidin-1-yl)-1,4-dihydronaphthalen-2-yl]-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5208340.png)
![2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208341.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5208342.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5208347.png)

![2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208356.png)
![3-{[6-(benzylamino)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B5208371.png)



![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5208405.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5208412.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5208415.png)
